molecular formula C10H12O3 B12400198 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Cat. No.: B12400198
M. Wt: 180.20 g/mol
InChI Key: OFFRVASYEAWIFS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(2’-Hydroxy-4’-methylphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(2’-Hydroxy-4’-methylphenyl)propionic acid can yield a corresponding ketone or aldehyde .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2’-Hydroxy-4’-methylphenyl)propionic acid include:

Uniqueness

What sets 2-(2’-Hydroxy-4’-methylphenyl)propionic acid apart from these similar compounds is its specific molecular structure, which imparts unique biological activities and chemical reactivity .

Properties

IUPAC Name

2-(2-hydroxy-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFRVASYEAWIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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